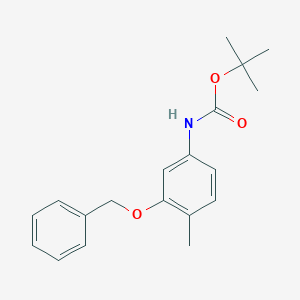

叔丁基(3-(苄氧基)-4-甲基苯基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

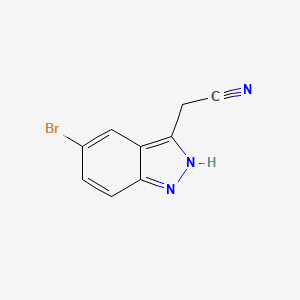

“tert-Butyl (3-(benzyloxy)-4-methylphenyl)carbamate” is a type of organic compound known as a carbamate. It is a protected hydroxylamine . It is an N-alkyl-N-benzyloxy carbamate . Its linear formula is C6H5CH2ONHCO2C(CH3)3 . It has a molecular weight of 223.27 .

Synthesis Analysis

The synthesis of “tert-Butyl (3-(benzyloxy)-4-methylphenyl)carbamate” involves several steps. For instance, it can be prepared from 4-benzyloxybenzaldehyde and tert-butyl carbamate . The reaction is facilitated by benzenesulfinic acid sodium salt and formic acid . Another method involves the use of a three-component coupling of amines, carbon dioxide, and halides .Molecular Structure Analysis

The molecular structure of “tert-Butyl (3-(benzyloxy)-4-methylphenyl)carbamate” can be represented by the SMILES string CC©©OC(=O)NOCc1ccccc1 . The InChI key for this compound is MZNBNPWFHGWAGH-UHFFFAOYSA-N .Chemical Reactions Analysis

“tert-Butyl (3-(benzyloxy)-4-methylphenyl)carbamate” can undergo various chemical reactions. For example, its C-N cross-coupling reaction with fluorescein ditriflate has been reported . It also participates in facile intramolecular cyclization with various carbon nucleophiles to afford functionalized 5- and 6-membered protected cyclic hydroxamic acids .科学研究应用

N-Boc保护的苯胺的合成

叔丁基氨基甲酸酯用于钯催化合成N-Boc保护的苯胺 . 这个过程在有机化学领域非常重要,因为它允许在反应过程中保护胺基,防止它与其他化合物反应。

四取代吡咯的合成

该化合物已被用于合成在C-3位上用酯或酮基团官能化的四取代吡咯 . 吡咯是一类有机化合物,广泛应用于药物和天然产物。

3. 七元环状羟肟酸的制备 叔丁基N-(苄氧基)氨基甲酸酯用于制备七元环状羟肟酸 . 这些化合物由于其生物活性,在药物化学中具有潜在的应用。

2-(N-甲酰基-N-羟基氨基)乙基膦酸酯 (IPP) 的合成

该化合物可用于合成 2-(N-甲酰基-N-羟基氨基)乙基膦酸酯 (IPP) . IPP 是异戊二烯类化合物生物合成的关键中间体,异戊二烯类化合物是一类庞大而多样的化合物,包括胆固醇、类固醇激素和许多其他生物学上重要的分子。

5. 芸香碱B合成中的中间体 ®-叔丁基(1-羟基丁-3-炔-2-基)氨基甲酸酯,天然产物芸香碱B的中间体,从各种海绵中分离出来,并具有对几种人类癌细胞系的细胞毒活性,是从L-丝氨酸经七步反应合成的,总产率为30%,包括酯化、苄基保护、Boc保护、TBS保护、还原、Corey-Fuchs反应 .

安全和危害

The safety data sheet for “tert-Butyl (3-(benzyloxy)-4-methylphenyl)carbamate” indicates that it may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

属性

IUPAC Name |

tert-butyl N-(4-methyl-3-phenylmethoxyphenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c1-14-10-11-16(20-18(21)23-19(2,3)4)12-17(14)22-13-15-8-6-5-7-9-15/h5-12H,13H2,1-4H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEVZALYWGATOSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-carbamoyl-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2437386.png)

![2-chloro-4-fluoro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzamide](/img/structure/B2437387.png)

![[(1R,2S)-2-Cyanocyclopropyl]methanesulfonyl chloride](/img/structure/B2437390.png)

![3-Methyl-2-({1-[(oxolan-2-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2437392.png)

![1-cyclopentyl-3-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)urea](/img/structure/B2437396.png)

![3-(4-fluorophenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2437402.png)

![(7S)-7-Butyl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2437406.png)

![3-(azepane-1-carbonyl)-1-[(3-chlorophenyl)methyl]-1H-4lambda6,1,2-benzothiadiazine-4,4-dione](/img/structure/B2437409.png)